molecular formula C8H2BrF3N2O3 B12846281 3-Bromo-5-nitro-4-(trifluoromethoxy)benzonitrile

3-Bromo-5-nitro-4-(trifluoromethoxy)benzonitrile

Cat. No.: B12846281
M. Wt: 311.01 g/mol
InChI Key: VSVREHAVDYGFFY-UHFFFAOYSA-N
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Description

3-Bromo-5-nitro-4-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H2BrF3N2O3 and a molecular weight of 311.01 g/mol . This compound is characterized by the presence of bromine, nitro, and trifluoromethoxy groups attached to a benzonitrile core. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Bromo-5-nitro-4-(trifluoromethoxy)benzonitrile involves multiple steps, typically starting with the nitration of a suitable precursor followed by bromination and introduction of the trifluoromethoxy group. Specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods often involve optimizing these steps to achieve high yields and purity, utilizing catalysts and controlled reaction conditions to ensure efficiency and safety.

Chemical Reactions Analysis

3-Bromo-5-nitro-4-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include lithium diisopropylamide (LDA), hydrogen gas, and various catalysts. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-5-nitro-4-(trifluoromethoxy)benzonitrile is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitro-4-(trifluoromethoxy)benzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways, although specific molecular targets and pathways depend on the context of its use .

Comparison with Similar Compounds

3-Bromo-5-nitro-4-(trifluoromethoxy)benzonitrile can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and applications.

Properties

Molecular Formula

C8H2BrF3N2O3

Molecular Weight

311.01 g/mol

IUPAC Name

3-bromo-5-nitro-4-(trifluoromethoxy)benzonitrile

InChI

InChI=1S/C8H2BrF3N2O3/c9-5-1-4(3-13)2-6(14(15)16)7(5)17-8(10,11)12/h1-2H

InChI Key

VSVREHAVDYGFFY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Br)C#N

Origin of Product

United States

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